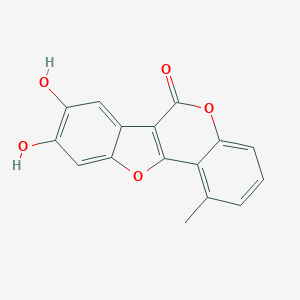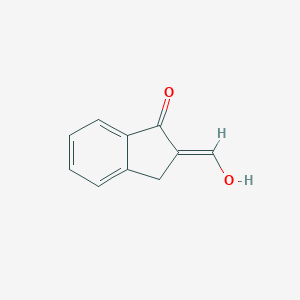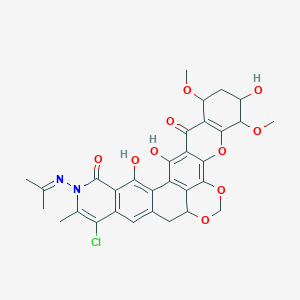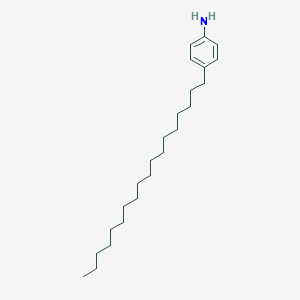
8,9-Dihydroxy-1-methylcoumestan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Ai3-29795, also known as apramycin sulfate, is an aminoglycoside antibiotic produced by the bacterium Streptomyces tenebrarius. It is primarily used in veterinary medicine to treat bacterial infections in animals. Apramycin sulfate is known for its ability to bind to the deep groove of RNA, thereby inhibiting protein synthesis in bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Apramycin sulfate is typically produced through fermentation processes involving Streptomyces tenebrarius. The bacterium is cultured in a nutrient-rich medium, and the antibiotic is extracted from the fermentation broth. The extraction process involves several steps, including filtration, precipitation, and purification to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of apramycin sulfate involves large-scale fermentation. The fermentation conditions, such as temperature, pH, and nutrient concentration, are carefully controlled to maximize yield. After fermentation, the compound is extracted and purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Apramycin sulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups in apramycin sulfate, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
Scientific Research Applications
Apramycin sulfate has several scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of aminoglycoside antibiotics.
Biology: Researchers use apramycin sulfate to investigate bacterial resistance mechanisms and the effects of antibiotics on bacterial protein synthesis.
Industry: The compound is used in the agricultural industry to prevent and treat bacterial infections in livestock
Mechanism of Action
Apramycin sulfate exerts its effects by binding to the deep groove of bacterial RNA. This binding interferes with the translation process, inhibiting protein synthesis and ultimately leading to bacterial cell death. The compound specifically targets the ribosomal RNA, preventing the proper assembly of the ribosome and disrupting the production of essential proteins .
Comparison with Similar Compounds
Similar Compounds
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity.
Kanamycin: Similar to apramycin sulfate, kanamycin binds to ribosomal RNA and inhibits protein synthesis.
Neomycin: Another aminoglycoside that targets bacterial ribosomes and disrupts protein synthesis.
Uniqueness of Apramycin Sulfate
Apramycin sulfate is unique due to its specific binding affinity for the deep groove of RNA, which distinguishes it from other aminoglycosides. Additionally, its primary use in veterinary medicine sets it apart from other aminoglycosides that are more commonly used in human medicine .
Properties
CAS No. |
115532-07-5 |
|---|---|
Molecular Formula |
C16H10O5 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
8,9-dihydroxy-1-methyl-[1]benzofuro[3,2-c]chromen-6-one |
InChI |
InChI=1S/C16H10O5/c1-7-3-2-4-11-13(7)15-14(16(19)21-11)8-5-9(17)10(18)6-12(8)20-15/h2-6,17-18H,1H3 |
InChI Key |
BAEPLXZETIZHEU-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)OC(=O)C3=C2OC4=CC(=C(C=C43)O)O |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=O)C3=C2OC4=CC(=C(C=C43)O)O |
Key on ui other cas no. |
115532-07-5 |
Synonyms |
11,12-DHMC 11,12-dihydroxy-5-methylcoumestan |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B39013.png)
![6-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B39014.png)









